molecular formula C7H9NO2S B6234379 2,6-dimethoxypyridine-3-thiol CAS No. 2356921-64-5

2,6-dimethoxypyridine-3-thiol

Cat. No.: B6234379
CAS No.: 2356921-64-5
M. Wt: 171.2
InChI Key:
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Description

2,6-Dimethoxypyridine-3-thiol is an organic compound with the molecular formula C7H9NO2S It is a derivative of pyridine, featuring two methoxy groups at the 2 and 6 positions and a thiol group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxypyridine-3-thiol can be achieved through several methods. One common approach involves the reaction of 2,6-dimethoxypyridine with thiolating agents under controlled conditions. For example, the reaction of 2,6-dimethoxypyridine with hydrogen sulfide in the presence of a base can yield this compound. Another method involves the use of thiourea as a thiolating agent, which reacts with 2,6-dimethoxypyridine under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxypyridine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2,6-Dimethoxypyridine-3-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s thiol group makes it useful in studying redox biology and as a probe for thiol-disulfide exchange reactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2,6-dimethoxypyridine-3-thiol involves its ability to interact with various molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including redox signaling and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxypyridine: Lacks the thiol group, making it less reactive in thiol-specific reactions.

    2,6-Dimethoxypyridine-3-boronic acid: Contains a boronic acid group instead of a thiol group, leading to different reactivity and applications.

    2,6-Dimethoxypyridine-3-carboxylic acid:

Uniqueness

2,6-Dimethoxypyridine-3-thiol is unique due to the presence of both methoxy and thiol groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Properties

CAS No.

2356921-64-5

Molecular Formula

C7H9NO2S

Molecular Weight

171.2

Purity

95

Origin of Product

United States

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